

# Spectroscopic Analysis of Ethyl 3-(4-methoxyphenyl)propanoate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl-*p*-methoxyhydrocinnamate

Cat. No.: B142521

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(4-methoxyphenyl)propanoate, a compound of interest in various chemical and pharmaceutical research fields. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl 3-(4-methoxyphenyl)propanoate (CAS No: 22767-72-2).

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.12	d	2H	8.6	Ar-H (ortho to -CH <sub>2</sub> CH <sub>2</sub> COOEt)
6.84	d	2H	8.6	Ar-H (ortho to -OCH <sub>3</sub> )
4.12	q	2H	7.1	-OCH <sub>2</sub> CH <sub>3</sub>
3.78	s	3H	-	-OCH <sub>3</sub>
2.89	t	2H	7.7	Ar-CH <sub>2</sub> -
2.60	t	2H	7.7	-CH <sub>2</sub> COO-
1.23	t	3H	7.1	-OCH <sub>2</sub> CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
173.3	C=O
158.0	Ar-C-OCH <sub>3</sub>
132.4	Ar-C-CH <sub>2</sub>
129.2	Ar-CH (ortho to -CH <sub>2</sub> CH <sub>2</sub> COOEt)
113.8	Ar-CH (ortho to -OCH <sub>3</sub> )
60.4	-OCH <sub>2</sub> CH <sub>3</sub>
55.2	-OCH <sub>3</sub>
36.1	-CH <sub>2</sub> COO-
30.2	Ar-CH <sub>2</sub> -
14.3	-OCH <sub>2</sub> CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

## IR (Infrared) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2970-2930	Strong	C-H stretch (aliphatic)
1735	Strong	C=O stretch (ester)
1612, 1512	Medium-Strong	C=C stretch (aromatic ring)
1245	Strong	C-O stretch (ester and ether)
1178	Strong	C-O stretch (ether)
825	Strong	C-H bend (para-disubstituted aromatic)

## MS (Mass Spectrometry) Data

m/z	Relative Intensity (%)	Assignment
208	30	[M] <sup>+</sup> (Molecular Ion)
163	15	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
134	100	[M - CH <sub>2</sub> COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
121	85	[C <sub>8</sub> H <sub>9</sub> O] <sup>+</sup>
91	20	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>
77	10	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for the structural elucidation of Ethyl 3-(4-methoxyphenyl)propanoate.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

- Approximately 10-20 mg of Ethyl 3-(4-methoxyphenyl)propanoate was dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- The solution was transferred to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm
- Temperature: 298 K

$^{13}\text{C}$  NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: 240 ppm

- Temperature: 298 K

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  and the  $\text{CDCl}_3$  solvent peak at 77.16 ppm for  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Ethyl 3-(4-methoxyphenyl)propanoate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small drop of neat Ethyl 3-(4-methoxyphenyl)propanoate was placed directly onto the ATR crystal.

Acquisition Parameters:

- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- Mode: Transmittance

Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Ethyl 3-(4-methoxyphenyl)propanoate.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

GC Conditions:

- Column: A 30 m x 0.25 mm capillary column with a 0.25  $\mu\text{m}$  film thickness.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250  $^{\circ}\text{C}$
- Oven Program: Initial temperature of 100  $^{\circ}\text{C}$ , held for 2 minutes, then ramped at 10  $^{\circ}\text{C}/\text{min}$  to 280  $^{\circ}\text{C}$  and held for 5 minutes.

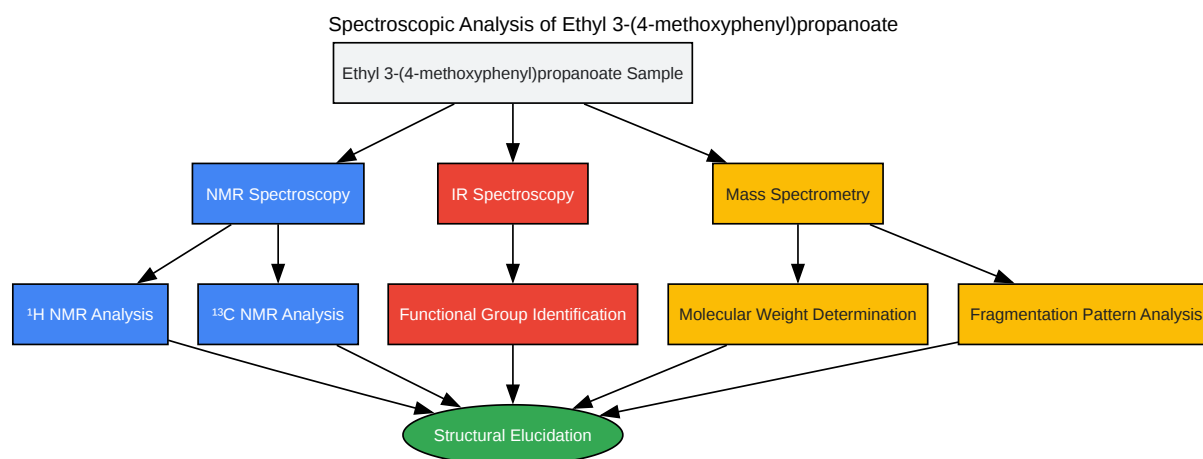
#### MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: 40 - 500 m/z
- Source Temperature: 230  $^{\circ}\text{C}$
- Quadrupole Temperature: 150  $^{\circ}\text{C}$

Sample Preparation: A dilute solution of Ethyl 3-(4-methoxyphenyl)propanoate was prepared in dichloromethane (1 mg/mL) and 1  $\mu\text{L}$  was injected into the GC-MS.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of Ethyl 3-(4-methoxyphenyl)propanoate.



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Caption: Workflow for Spectroscopic Characterization.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)